Bis(acetyloxy)dimethylplumbane
Description
Bis(acetyloxy)dimethylplumbane is an organolead compound with the molecular formula $ \text{(CH}3\text{)}2\text{Pb(OAc)}2 $, where "OAc" denotes the acetyloxy ($-\text{OCOCH}3$) group. Structurally, it consists of a central lead (Pb) atom bonded to two methyl ($-\text{CH}_3$) groups and two acetyloxy groups. Organolead compounds like this are historically significant in industrial applications, such as catalysts or stabilizers in polymers, though their use has declined due to lead’s toxicity and environmental regulations.
Limited direct research on this compound is available in the provided evidence. Its applications, if any, likely align with niche industrial processes, though specific data on reactivity or biological activity remain undocumented in the reviewed literature.
Properties
CAS No. |
20917-34-4 |
|---|---|
Molecular Formula |
C6H12O4Pb |
Molecular Weight |
355 g/mol |
IUPAC Name |
[acetyloxy(dimethyl)plumbyl] acetate |
InChI |
InChI=1S/2C2H4O2.2CH3.Pb/c2*1-2(3)4;;;/h2*1H3,(H,3,4);2*1H3;/q;;;;+2/p-2 |
InChI Key |
FANMGPUCLIQQNX-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)O[Pb](C)(C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(acetyloxy)dimethylplumbane typically involves the reaction of dimethyllead dichloride with acetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
(CH3
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparisons:
Structural and Reactivity Differences: Lead vs. Organic Esters: this compound’s lead center distinguishes it from purely organic esters like dodecanoic acid derivatives. Lead confers higher toxicity and distinct reactivity (e.g., propensity for hydrolysis or ligand exchange). In contrast, organic esters may participate in biological pathways, as seen in Lotus species extracts, where bis(acetyloxy)propyl esters co-occur with antifungal compounds. Acetyloxy groups, being smaller and more labile, may render this compound less stable under humid or acidic conditions.
Toxicity and Environmental Impact: Organolead compounds are universally regulated due to lead’s neurotoxicity and environmental persistence.
Potential Applications: Industrial Use: Methacryloyloxy-substituted plumbanes may serve as crosslinkers in polymers, whereas acetyloxy variants lack evidence of similar utility. Biological Roles: No evidence links this compound to antifungal or plant-growth properties, unlike non-metallic bis(acetyloxy) esters in Lotus extracts.
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